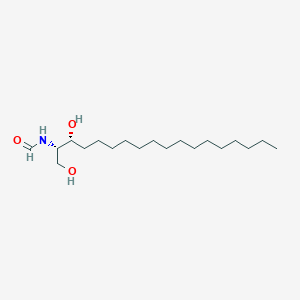

Dihydroceramide

Descripción

Propiedades

Fórmula molecular |

C19H39NO3 |

|---|---|

Peso molecular |

329.5 g/mol |

Nombre IUPAC |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]formamide |

InChI |

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)18(16-21)20-17-22/h17-19,21,23H,2-16H2,1H3,(H,20,22)/t18-,19+/m0/s1 |

Clave InChI |

XSDVOEIEBUGRQX-RBUKOAKNSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC=O)O |

SMILES isomérico |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(C(CO)NC=O)O |

Descripción física |

Solid |

Sinónimos |

C2-dihydroceramide dihydro-ceramide dihydroceramide N-acetylsphinganine |

Origen del producto |

United States |

Foundational & Exploratory

Dihydroceramide de novo biosynthesis pathway

An In-depth Technical Guide to the De Novo Dihydroceramide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of essential lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis. At the heart of sphingolipid metabolism lies ceramide, a central hub from which more complex sphingolipids are synthesized. The de novo biosynthesis pathway, located in the endoplasmic reticulum (ER), is the primary route for generating ceramide. This pathway begins with simple precursors and culminates in the formation of this compound, the immediate, saturated precursor to ceramide. Understanding the enzymatic steps, regulation, and kinetics of this pathway is crucial for researchers and drug developers, as its dysregulation is implicated in numerous pathologies, including metabolic diseases like diabetes, neurodegenerative disorders, and cancer. This guide provides a detailed technical overview of the core enzymatic reactions, quantitative data, and key experimental methodologies used to study the this compound de novo synthesis pathway.

The Core Pathway: From Serine to this compound

The de novo synthesis of this compound is a conserved four-step enzymatic cascade occurring at the cytosolic face of the endoplasmic reticulum.[1]

-

Step 1: Condensation of Serine and Palmitoyl-CoA. The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2] SPT catalyzes the condensation of the amino acid L-serine with a long-chain acyl-CoA, typically palmitoyl-CoA (C16:0).[3] This reaction is the rate-limiting step of the entire sphingolipid biosynthetic pathway.[4][5] The product of this reaction is 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[3][5]

-

Step 2: Reduction of 3-Ketodihydrosphingosine. The resulting 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Ketodihydrosphingosine Reductase (KDSR) .[3][6] This reaction is dependent on the cofactor NADPH.[7]

-

Step 3: N-acylation of Dihydrosphingosine. In this pivotal step, a fatty acyl-CoA is attached to the amino group of dihydrosphingosine via an amide bond to form this compound.[8] This reaction is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) .[8] Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, which is a key mechanism for generating the vast structural diversity of ceramides (B1148491) and downstream sphingolipids.[8][9]

-

Step 4: Desaturation of this compound. The final step in the formation of ceramide is the introduction of a trans 4,5-double bond into the sphingoid backbone of this compound.[10] This desaturation reaction is catalyzed by This compound Desaturase 1 (DEGS1) , converting this compound into ceramide.[11]

The focus of this guide is the pathway leading to the synthesis of this compound, the final product of the first three steps.

Quantitative Data: Enzyme Kinetics and Inhibitors

The efficiency and regulation of the this compound synthesis pathway are governed by the kinetic properties of its constituent enzymes and their susceptibility to inhibition.

Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters reported for the enzymes in the pathway. It is important to note that these values can vary depending on the specific isoform, species, and experimental conditions (e.g., substrate used, assay type).

| Enzyme | Substrate(s) | Apparent Km | Apparent Vmax | Source Organism/System | Citation(s) |

| SPT | L-Serine | 0.23 - 1.8 mM | 13-14 pmol/min/106 cells | Mammalian LM Cells | [2][4][12] |

| Palmitoyl-CoA | ~1.0 mM (shows substrate inhibition) | Not specified | Recombinant Human | [13] | |

| KDSR | 3-Ketodihydrosphingosine, NADPH | Not well-documented | Not well-documented | Human | [3][6] |

| CerS | Sphinganine (B43673) | Varies by isoform | Varies by isoform | Mammalian | [8] |

| DEGS1 | N-C8:0-dihydroceramide | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol/min/g protein | Rat Liver Microsomes | [11] |

| NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min/g protein | Rat Liver Microsomes | [11] |

Substrate Specificity of Ceramide Synthases (CerS)

A critical control point for generating sphingolipid diversity is the substrate specificity of the six CerS isoforms, which preferentially utilize fatty acyl-CoAs of defined chain lengths.

| Enzyme | Acyl-CoA Chain Length Preference | Primary Tissue Expression | Citation(s) |

| CerS1 | C18:0 (Stearoyl-CoA) | Brain, Skeletal Muscle | [8] |

| CerS2 | C20:0-C26:0 (Very-long-chain) | Broad distribution, high in liver, kidney | [9] |

| CerS3 | C26:0 and longer (Ultra-long-chain) | Testis, Skin | [8] |

| CerS4 | C18:0-C20:0 | Skin, Heart, Liver, Spleen | [8] |

| CerS5 | C14:0-C18:0 (esp. C16:0, Palmitoyl-CoA) | Broad distribution, high in lung, head/neck | [8] |

| CerS6 | C14:0-C16:0 | Broad distribution | [8] |

Key Pathway Inhibitors

Targeting the enzymes of this pathway is a key strategy for both research and therapeutic development.

| Enzyme | Inhibitor | Type of Inhibition | Reported Ki / IC50 | Citation(s) |

| SPT | Myriocin | Potent, specific inhibitor | Not specified | [14] |

| L-cycloserine | L-serine analog | Not specified | [4] | |

| CerS | Fumonisin B1 | Competitive (sphinganine analog) | Not specified | [14] |

| DEGS1 | Fenretinide (4-HPR) | Competitive (at 20 min) | Ki = 8.28 µM | [11] |

| GT11 | Competitive | Ki = 6 µM | [15] | |

| SKI II | Non-competitive | Ki = 0.3 µM | [15] |

Experimental Protocols

Studying the this compound synthesis pathway requires robust methods for measuring enzyme activity and quantifying lipid products. Below are detailed protocols for key assays.

Protocol 1: Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-Based)

This non-radioactive method measures the formation of 3-ketodihydrosphingosine (3KDS), which is reduced to sphinganine for fluorescent detection.[4]

A. Materials

-

Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML).

-

Substrates: L-serine (200 mM stock), Palmitoyl-CoA (5 mM stock).

-

Cofactor: Pyridoxal 5'-phosphate (PLP) (5 mM stock).

-

Internal Standard: C17-sphingosine.

-

Reducing Agent: NaBH4 (5 mg/mL in water, prepare fresh).

-

Extraction Solvents: Chloroform, Methanol, 2 N NH4OH.

-

Derivatizing Agent: o-phthalaldehyde (B127526) (OPA) reagent.

-

Enzyme Source: Total cell lysate or microsomal fraction.

B. Procedure

-

Reaction Setup: In a 2 mL tube, combine 100-200 µg of protein (enzyme source) with reaction buffer.

-

Initiate Reaction: Add substrates and cofactor to the following final concentrations: 5 mM L-serine, 50-100 µM Palmitoyl-CoA, 0.2 mM PLP. Bring the total reaction volume to 200 µL with reaction buffer.

-

Incubation: Incubate at 37°C for 20-60 minutes. The reaction should be within the linear range for time and protein concentration.

-

Stop Reaction & Add Standard: Stop the reaction by adding 0.5 mL of methanol. Add a known amount of C17-sphingosine internal standard.

-

Product Reduction: Add 50 µL of freshly prepared NaBH4 solution to reduce the 3KDS product to sphinganine. Vortex and incubate for 30 minutes at room temperature.

-

Lipid Extraction:

-

Add 1 mL of chloroform/methanol (2:1, v/v) and 200 µL of 2 N NH4OH.

-

Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate phases.

-

Transfer the lower organic phase to a new tube and dry under a stream of nitrogen.

-

-

Derivatization and Analysis:

-

Resuspend the dried lipid film in methanol.

-

Derivatize an aliquot with OPA reagent according to the manufacturer's instructions.

-

Analyze by reverse-phase HPLC with fluorescence detection (Ex: 335 nm, Em: 440 nm).

-

Quantify the sphinganine product peak area relative to the C17-sphingosine internal standard peak area.

-

Protocol 2: Ceramide Synthase (CerS) Activity Assay (Fluorescent)

This assay utilizes NBD-labeled sphinganine as a substrate to measure the production of fluorescent NBD-dihydroceramide.[16][17]

A. Materials

-

Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2.

-

Fluorescent Substrate: NBD-sphinganine (15 µM final concentration).

-

Acyl-CoA Substrate: e.g., C16:0-CoA, C18:0-CoA, etc. (50 µM final concentration).

-

Lipid Solubilizer: Defatted Bovine Serum Albumin (BSA) (20 µM final concentration).

-

Enzyme Source: Cell or tissue homogenates (1-20 µg protein).

-

Stop Solution: Chloroform:Methanol (1:2, v/v).

-

SPE: C18 96-well plate or individual columns.

-

Wash Solution: As determined by optimization (e.g., water/ethanol mixtures).

-

Elution Buffer: 10 mM ammonium (B1175870) acetate (B1210297) in methanol:chloroform:water:formic acid (30:14:6:1).[17]

B. Procedure

-

Reaction Setup: Prepare a master mix containing assay buffer, defatted BSA, the desired acyl-CoA, and the enzyme source in a microtiter plate or microcentrifuge tubes. The final reaction volume is typically small (e.g., 20 µL).[17]

-

Initiate Reaction: Start the reaction by adding NBD-sphinganine.

-

Incubation: Incubate at 37°C for a time within the linear range of the assay (typically 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold stop solution.

-

Product Separation (SPE):

-

Condition a C18 SPE well/column according to the manufacturer's protocol.

-

Load the entire reaction mixture onto the column. A vacuum manifold is recommended for 96-well plates.[17]

-

Wash the column to remove the unreacted, more polar NBD-sphinganine substrate.

-

Elute the more hydrophobic NBD-dihydroceramide product using the elution buffer.

-

-

Quantification: Transfer the eluate to a black microtiter plate and measure fluorescence using a plate reader (e.g., Ex: 466 nm, Em: 536 nm). Calculate the amount of product formed by comparing to a standard curve of NBD-dihydroceramide.

Protocol 3: this compound Desaturase (DEGS1) Activity Assay

This assay measures DEGS1 activity by quantifying the formation of tritiated water from a [3H]-labeled this compound substrate.[11][18]

A. Materials

-

Substrate: N-Octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine ([3H]C8-dhCer).

-

Cofactor: NADH.

-

Enzyme Source: Rat liver microsomes or other cell/tissue homogenates (100-400 µg protein).

-

Reaction Buffer: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

-

Stop Solution: e.g., Chloroform:Methanol (1:2, v/v).

-

Separation: C18 SPE columns.

-

Scintillation Cocktail and Scintillation Counter .

B. Procedure

-

Reaction Setup: In a glass tube, combine the enzyme source, reaction buffer, and NADH.

-

Initiate Reaction: Add the [3H]C8-dhCer substrate (e.g., 2 nM labeled plus 500 nM unlabeled) to start the reaction.[18]

-

Incubation: Incubate at 37°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding stop solution.

-

Separation of Tritiated Water:

-

Load the entire aqueous/organic mixture onto a C18 SPE column.

-

The hydrophobic [3H]C8-dhCer substrate and product will bind to the column, while the polar tritiated water (3H2O) will flow through.

-

Collect the flow-through.

-

Wash the column with 2 mL of water and collect this wash, pooling it with the initial flow-through.[11]

-

-

Quantification:

-

Take an aliquot of the pooled flow-through, add it to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate enzyme activity based on the specific activity of the substrate and the amount of 3H2O produced over time.

-

Protocol 4: Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for extracting and quantifying dihydroceramides and other sphingolipids from cultured cells.[19][20][21]

A. Materials

-

Cell Culture: Cells grown and treated as required.

-

Internal Standards (IS): A mixture of non-endogenous sphingolipids (e.g., d17:1-sphingosine, C12:0-ceramide, C17:0-dihydroceramide) of known concentration.

-

Extraction Solvents: Isopropanol, Ethyl Acetate, Water (HPLC grade). A common single-phase extraction uses a butanol:methanol mixture.[22]

-

LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatography Column: C18 reverse-phase column (e.g., Waters C18 CSH, 2.1 mm x 10 cm).[20]

-

Mobile Phases:

-

A: 60:40 Water:Acetonitrile + 5 mM ammonium formate (B1220265) + 0.1% formic acid.[20]

-

B: 90:10 Isopropanol:Methanol + 5 mM ammonium formate + 0.1% formic acid.[20]

-

B. Procedure

-

Sample Harvesting:

-

Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Scrape cells into a known volume of PBS and pellet by centrifugation.

-

Obtain an aliquot for protein quantification (e.g., BCA assay) for normalization.

-

-

Lipid Extraction:

-

Resuspend the cell pellet. Add the internal standard mixture.

-

Add extraction solvent (e.g., isopropanol:water:ethyl acetate at 3:1:6, v/v/v).[20]

-

Vortex vigorously and sonicate in an ice-water bath for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant (organic phase) to a new tube.

-

Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid film in a suitable volume of mobile phase (e.g., Mobile Phase B).

-

Inject the sample onto the LC-MS/MS system.

-

Separate lipids using a gradient elution program (e.g., a linear gradient from Mobile Phase A to B).

-

Detect and quantify lipids using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be established for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous lipid and its corresponding internal standard.

-

Calculate the concentration of each analyte based on the ratio of its peak area to the IS peak area, referencing a calibration curve.

-

Normalize the final lipid amounts to the protein content of the original sample (e.g., pmol/mg protein).

-

Conclusion

The de novo this compound biosynthesis pathway is a fundamental metabolic route with profound implications for cellular health and disease. Its four-step enzymatic sequence provides multiple points of regulation and potential therapeutic intervention. For researchers and drug developers, a thorough understanding of this pathway's components, kinetics, and substrate specificities is paramount. The experimental protocols detailed herein provide the necessary tools to probe the pathway's function, identify novel modulators, and quantify the resulting changes in the sphingolipidome, thereby advancing our ability to target this critical axis in the treatment of human disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uniprot.org [uniprot.org]

- 7. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]

- 8. fada.birzeit.edu [fada.birzeit.edu]

- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 10. This compound desaturase - Wikipedia [en.wikipedia.org]

- 11. Identification of this compound Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of long-chain (sphingoid) base biosynthesis in intact LM cells: effects of varying the extracellular concentrations of serine and fatty acid precursors of this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of this compound desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingolipid analysis [bio-protocol.org]

- 21. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Dihydroceramide: A Technical Guide to its Biological Functions in Cells

For Researchers, Scientists, and Drug Development Professionals

Once considered an inert precursor to the well-studied bioactive lipid ceramide, dihydroceramide (dhCer) is now recognized as a critical signaling molecule in its own right. Accumulating evidence reveals its active participation in a multitude of cellular processes, including autophagy, apoptosis, and cell cycle regulation. Dysregulation of this compound metabolism is increasingly implicated in the pathophysiology of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core biological functions of this compound in cells, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

The Pivotal Role of this compound in Cellular Processes

Dihydroceramides are N-acyl-sphinganine lipids that are immediate precursors of ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1][2] The defining structural difference from ceramides is the absence of a C4-C5 trans-double bond in the sphinganine (B43673) backbone.[3] This seemingly subtle variation has profound implications for their biological activity, often leading to distinct and sometimes opposing cellular outcomes compared to ceramides.[4]

Autophagy: A Double-Edged Sword

This compound accumulation is a potent inducer of autophagy, a cellular process of self-digestion that can either promote cell survival under stress or lead to cell death.[3][5] The context of the cellular environment and the nature of the stimulus that leads to this compound accumulation appear to dictate the ultimate outcome of this autophagic response.[6][7] For instance, in some cancer cells, this compound-induced autophagy is a cytotoxic mechanism, while in other contexts, it serves as a pro-survival pathway.[3][6]

Apoptosis and Cell Cycle Arrest

The role of this compound in apoptosis is complex and context-dependent. While ceramides are well-established inducers of apoptosis, dihydroceramides can exhibit both pro- and anti-apoptotic functions.[4] Some studies suggest that this compound can antagonize ceramide-induced apoptosis by inhibiting the formation of ceramide channels in the mitochondrial outer membrane.[8] Conversely, prolonged accumulation of this compound, often linked to endoplasmic reticulum (ER) stress, can trigger apoptosis.[3]

A more consistent finding is the ability of this compound to induce cell cycle arrest, primarily at the G0/G1 phase.[9][10] This effect is often associated with the hypophosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition.[10]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is the primary site of de novo sphingolipid synthesis.[5] An accumulation of dihydroceramides within the ER membrane can disrupt its homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[5][11] The UPR is a complex signaling network that initially aims to restore ER function but can trigger apoptosis if the stress is severe or prolonged.[12] this compound-induced ER stress is a key mechanism that links this lipid to the induction of both autophagy and apoptosis.[5][11]

Quantitative Data on this compound Functions

The following tables summarize key quantitative data from studies investigating the biological effects of this compound.

| Cellular Process | Cell Line | Treatment | Key Finding | Fold Change/Percentage | Reference |

| Cell Cycle Arrest | Human Neuroblastoma (SMS-KCNR) | DEGS1 siRNA (48h) | Increase in G0/G1 phase population | 72% in G0/G1 (vs. 34-36% in controls) | [9] |

| Apoptosis | Human Hepatocarcinoma (Bel7402) | C2-ceramide (60 µmol/L) | Increase in G1 phase population | 76.2% in G1 (vs. 35.3% in control) | [13] |

| Compound | Enzyme Target | Cell/System | IC50 Value | Reference |

| Fenretinide (4-HPR) | This compound Desaturase 1 (DES1) | Rat Liver Microsomes | 2.32 µM | Not explicitly cited |

| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) | This compound Desaturase 1 (DES1) | Not Specified | 1.68 µM | Not explicitly cited |

| GT11 | This compound Desaturase 1 (DES1) | Not Specified | 23 nM | Not explicitly cited |

| XM462 | This compound Desaturase 1 (DES1) | Not Specified | 8.2 µM | Not explicitly cited |

| PR280 | This compound Desaturase 1 (DES1) | In vitro | 700 nM | Not explicitly cited |

Signaling Pathways Involving this compound

The biological effects of this compound are mediated through its influence on several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

De Novo Sphingolipid Biosynthesis

Caption: The de novo sphingolipid biosynthesis pathway, highlighting the conversion of this compound to ceramide.

This compound-Induced ER Stress and Autophagy

Caption: this compound accumulation triggers ER stress and the UPR, leading to autophagy.

This compound and the Akt/mTOR Signaling Pathway

Caption: this compound can inhibit the pro-survival Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular functions of this compound.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the levels of different this compound species in biological samples.

Principle: This method utilizes liquid chromatography to separate different lipid species, followed by tandem mass spectrometry for sensitive and specific quantification using multiple reaction monitoring (MRM).

Materials:

-

C20-Dihydroceramide standard

-

C17-Dihydroceramide (or other non-endogenous internal standard)

-

HPLC-grade methanol, isopropanol, chloroform, and water

-

Ammonium bicarbonate

-

Formic acid

-

Biological sample (e.g., cell lysate, plasma)

Procedure:

-

Lipid Extraction:

-

To a cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly and incubate on a shaker for 30 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 50% mobile phase A).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C8 or C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.2% formic acid (A) and acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid (B).

-

Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Set up MRM transitions for each this compound species and the internal standard.

-

Quantify the amount of each this compound species by comparing its peak area to that of the internal standard.

-

siRNA-Mediated Knockdown of this compound Desaturase 1 (DES1)

Objective: To reduce the expression of DES1 to study the effects of this compound accumulation.

Materials:

-

siRNA targeting human DEGS1

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding:

-

One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

-

siRNA Transfection:

-

For each well, dilute 10 nM of DES1 siRNA or control siRNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

-

Validation of Knockdown:

-

Harvest the cells and perform quantitative real-time PCR (qRT-PCR) or Western blotting to confirm the reduction in DES1 mRNA and protein levels, respectively.

-

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Principle: Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the desired concentration of a this compound analog or a DES1 inhibitor for the appropriate time. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Differentiate cell populations:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

Propidium Iodide (PI)

-

RNase A

-

70% ethanol (B145695) (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound or a DES1 inhibitor for the desired time.

-

Harvest the cells by trypsinization.

-

-

Fixation:

-

Wash the cells with PBS and resuspend the pellet in 400 µL of PBS.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes (cells can be stored at -20°C for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Add 400 µL of PI solution (50 µg/mL) and incubate for 10 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring data in a linear scale.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Monitoring Autophagy Flux with mCherry-GFP-LC3

Objective: To measure the dynamic process of autophagy, from autophagosome formation to lysosomal degradation.

Principle: The tandem fluorescent protein mCherry-GFP-LC3 is used as a reporter. In the neutral pH of autophagosomes, both GFP and mCherry fluoresce (yellow signal). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce (red signal). An increase in red puncta indicates active autophagy flux.

Materials:

-

Cells stably expressing mCherry-GFP-LC3

-

Fluorescence microscope or flow cytometer

-

Autophagy inducers (e.g., rapamycin, starvation medium) and inhibitors (e.g., bafilomycin A1) as controls

Procedure:

-

Cell Treatment:

-

Treat mCherry-GFP-LC3 expressing cells with this compound or a DES1 inhibitor. Include appropriate positive and negative controls.

-

-

Live-Cell Imaging or Flow Cytometry:

-

Microscopy:

-

Image live or fixed cells using a confocal microscope.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates increased autophagic flux.

-

-

Flow Cytometry:

-

Harvest and analyze the cells using a flow cytometer capable of detecting both GFP and mCherry fluorescence.

-

Calculate the ratio of mCherry to GFP fluorescence for each cell. An increase in this ratio indicates an increase in autophagic flux.

-

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound's functions and the logic behind its dual role in cell fate.

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Endoplasmic reticulum stress: a new pathway to induce autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Involvement Of The this compound Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound delays cell cycle G1/S transition via activation of ER stress and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endoplasmic Reticulum Stress Triggers Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of Dihydroceramide in Autophagy and ER Stress

Executive Summary

Dihydroceramides (DHCs), once considered mere inactive precursors in the de novo sphingolipid synthesis pathway, have emerged as critical bioactive lipids.[1] Accumulation of DHC, primarily through the inhibition of the enzyme Dihydroceramide Desaturase 1 (DEGS1), is now understood to be a potent trigger of two interconnected cellular stress responses: Endoplasmic Reticulum (ER) stress and autophagy.[2][3] This accumulation alters the biophysical properties of the ER membrane, initiating the Unfolded Protein Response (UPR).[1][4] The UPR, in turn, modulates autophagy, a cellular degradation and recycling process. The interplay between DHC-induced ER stress and autophagy is complex, capable of dictating cell fate by leading to either pro-survival adaptation or cytotoxic cell death.[1][5] Understanding this nexus is paramount for developing novel therapeutic strategies, particularly in oncology, where manipulating DHC levels is a promising avenue for inducing cancer cell death.[6]

Core Mechanism: this compound Accumulation as the Initiating Signal

The central event linking dihydroceramides to cellular stress is their accumulation within the ER. DHCs are converted to ceramides (B1148491) by DEGS1, which introduces a critical double bond.[4] Inhibition of DEGS1 activity, therefore, leads to a buildup of various DHC species.[2][6]

Methods of this compound Accumulation:

-

Pharmacological Inhibition: Small molecule inhibitors of DEGS1, such as XM462, GT11, and the anti-cancer agent ABTL0812, effectively block the conversion of DHC to ceramide, causing DHC to accumulate.[2][6]

-

Genetic Inhibition: Knockdown or knockout of the DEGS1 gene leads to a significant increase in the cellular DHC pool.[3]

-

Stimulation of De Novo Synthesis: Compounds like Δ9-tetrahydrocannabinol (THC) can stimulate the de novo sphingolipid synthesis pathway, leading to an increase in the DHC-to-ceramide ratio.[5][7]

-

Exogenous Administration: The use of cell-permeable, short-chain DHC analogs can mimic the effects of endogenous DHC accumulation.[2]

This accumulation directly impacts the ER, where this synthesis pathway is located, triggering a cascade of signaling events.[1][8]

Signaling Pathways

This compound-Induced ER Stress and the Unfolded Protein Response (UPR)

The accumulation of DHC within the ER membrane is a form of lipid bilayer stress that activates the UPR.[1][6] This response is mediated by three ER-resident sensor proteins: PERK, IRE1α, and ATF6. The activation of the PERK and IRE1α arms is well-documented in response to DHC.[2]

-

The PERK Pathway: DHC activates PERK, which phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation attenuates global protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[2][6] ATF4 then upregulates genes involved in stress response, including the pro-apoptotic transcription factor CHOP and the pseudokinase TRIB3.[6] TRIB3 further contributes to the cellular response by inhibiting the pro-survival AKT-mTORC1 signaling axis.[5]

-

The IRE1α Pathway: DHC accumulation also activates IRE1α, an endoribonuclease that catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER protein folding and quality control, generally promoting cell survival.[2]

Caption: DHC accumulation induces ER stress, activating the PERK and IRE1α arms of the UPR.

This compound-Induced Autophagy: A Double-Edged Sword

DHC accumulation is a robust inducer of autophagy.[9][10] This is tightly linked to the ER stress response; the TRIB3-mediated inhibition of the AKT-mTORC1 pathway is a key mechanism that relieves mTORC1's suppression of autophagy initiation.[5][6] However, the ultimate outcome of DHC-induced autophagy is highly context-dependent, leading to either cell survival or cell death.[5][9]

-

Pro-Survival (Cytoprotective) Autophagy: In some settings, autophagy acts as an adaptive response to cope with DHC-induced stress. It can promote cell survival and even confer resistance to other chemotherapeutic agents by clearing damaged organelles and providing metabolites.[2][9] This response is often associated with a delay in cell cycle progression.[2]

-

Pro-Death (Cytotoxic) Autophagy: In contrast, certain stimuli like THC or ABTL0812 push DHC-induced autophagy towards a cytotoxic outcome.[5][6] A proposed mechanism involves the trafficking of DHC-enriched membranes to autophagosomes and autolysosomes.[5][7] This alters the lysosomal membrane's biophysical properties, leading to Lysosomal Membrane Permeabilization (LMP), the release of cathepsins into the cytosol, and the subsequent activation of apoptosis.[5][7]

Caption: DHC-induced ER stress inhibits mTORC1, triggering autophagy with dual outcomes.

Quantitative Data Presentation

The following tables summarize quantitative findings from studies investigating the effects of this compound accumulation.

Table 1: Effect of DEGS1 Inhibition on this compound Levels Data extracted from a study using the DEGS1 inhibitor ABTL0812 in A549 cancer cells.[6]

| This compound Species | Fold Change (6h Treatment) | Fold Change (24h Treatment) |

| C16:0-DHC | 3.3-fold | 5.9-fold |

| C22:0-DHC | 2.3-fold | 3.4-fold |

| C24:0-DHC | 2.4-fold | 5.7-fold |

| C24:1-DHC | 3.2-fold | 5.6-fold |

Table 2: Effect of DHC/Ceramide Modulation on ER Stress and Autophagy Markers Data compiled from various studies and represents typical observations.[2][6][11][12]

| Marker | Method | Typical Observation | Cell Type Example | Treatment Example |

| p-eIF2α / total eIF2α | Western Blot | Significant Increase | HCG27 Gastric Carcinoma | DEGS1 Inhibitor (XM462)[2] |

| XBP1 mRNA Splicing | RT-PCR | Increased Spliced Form | ACC-M Adenoid Carcinoma | C2-Ceramide[12] |

| CHOP (DDIT3) mRNA | qPCR | > 2-fold Increase | Intestinal Epithelial Cells | Myristate[11] |

| LC3-II / LC3-I Ratio | Western Blot | Significant Increase | T98G Glioblastoma | DEGS1 Inhibitor[9] |

Experimental Protocols

Investigating the DHC-ER stress-autophagy axis requires a multi-faceted approach combining lipidomics, molecular biology, and cell imaging.

Quantification of this compound Levels by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species.[9][11]

-

Cell Lysis and Lipid Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse and scrape cells in a methanol/chloroform or isopropanol/ethyl acetate (B1210297) solution containing internal lipid standards (e.g., deuterated DHC analogs).[11]

-

Vortex vigorously and centrifuge to separate the organic (lipid) and aqueous phases.

-

-

Sample Preparation:

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the lipid film in an appropriate solvent (e.g., methanol/chloroform) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system (typically reverse-phase) to separate lipid species.

-

Eluted lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for each DHC species of interest.

-

Quantify DHC levels by comparing their peak areas to those of the internal standards.

-

Analysis of ER Stress Markers[13][14]

-

Western Blot for Protein Phosphorylation and Expression:

-

Prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, and anti-GRP78.[12][13]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize to a loading control like β-actin.

-

-

RT-PCR for XBP1 Splicing: [11][12]

-

Extract total RNA from cells and reverse transcribe to cDNA.

-

Amplify the XBP1 transcript using PCR primers that flank the splice site.

-

Resolve PCR products on a high-percentage agarose (B213101) gel. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands of different sizes. The spliced form is typically 26 base pairs smaller.

-

Monitoring Autophagy

-

Western Blot for LC3-II Conversion:

-

Follow the Western Blot protocol as described above.

-

Probe membranes with an antibody against LC3. The antibody will detect both the cytosolic LC3-I form and the lipidated, autophagosome-associated LC3-II form.

-

An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates autophagy induction. Performing the experiment in the presence of a lysosomal inhibitor (like Bafilomycin A1) is crucial to distinguish increased autophagosome formation from blocked degradation (autophagic flux).

-

-

Fluorescence Microscopy for LC3 Puncta: [14]

-

Transfect cells with a plasmid encoding GFP-LC3 or RFP-LC3.

-

Apply the experimental treatment (e.g., DEGS1 inhibitor).

-

Fix cells with paraformaldehyde, mount on slides, and visualize using a fluorescence microscope.

-

Upon autophagy induction, the diffuse cytosolic GFP-LC3 translocates to autophagosome membranes, appearing as distinct fluorescent dots (puncta). Quantify the number of puncta per cell or the percentage of cells with puncta.

-

Caption: A typical workflow for studying DHC-mediated stress responses.

Implications for Drug Development

The discovery that this compound accumulation can trigger cytotoxic autophagy and ER stress-mediated cell death has significant therapeutic implications, especially in oncology.[6]

-

Targeting DEGS1: DEGS1 has emerged as a viable drug target. Small molecules that inhibit DEGS1, like ABTL0812, can effectively increase DHC levels in cancer cells, pushing them toward cell death.[6] This represents a novel therapeutic strategy.

-

Biomarker Development: ER stress-related genes, such as DDIT3 (CHOP) and TRIB3, can serve as pharmacodynamic biomarkers in clinical trials to confirm that a drug is hitting its target and activating the intended pathway.[6]

-

Combination Therapies: The finding that DHC accumulation and mTORC1 inhibition synergize to induce cytotoxicity suggests that combining DEGS1 inhibitors with existing mTOR inhibitors could be a powerful therapeutic approach.[6]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound delays cell cycle G1/S transition via activation of ER stress and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound desaturase promotes the formation of intraluminal vesicles and inhibits autophagy to increase exosome production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pathophysiological role of this compound desaturase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound desaturase inhibitors induce autophagy via this compound-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Dihydroceramide: A Bioactive Sphingolipid Precursor at the Crossroads of Cellular Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides (dhCers) were largely considered inert precursors to the well-studied bioactive lipid, ceramide. However, a burgeoning body of evidence has repositioned these molecules as critical bioactive lipids in their own right. As central intermediates in the de novo sphingolipid synthesis pathway, dihydroceramides are now recognized as key regulators of fundamental cellular processes, including autophagy, apoptosis, and cell cycle progression. Their accumulation, often resulting from the inhibition of the enzyme dihydroceramide desaturase (DEGS), has been implicated in the pathophysiology of a range of diseases, from cancer and metabolic disorders to neurodegenerative conditions. This technical guide provides a comprehensive overview of the burgeoning field of this compound biology, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, signaling pathways, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols for the study of this compound metabolism and function, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this emerging class of bioactive sphingolipids.

Introduction to this compound

Dihydroceramides are N-acylated sphinganine (B43673) molecules, structurally similar to ceramides (B1148491) but lacking the characteristic 4,5-trans double bond in the sphingoid backbone.[1][2] This seemingly minor structural difference has profound implications for their biophysical properties and biological functions.[1] While ceramides are well-established mediators of cellular stress responses, dihydroceramides are now understood to possess distinct and non-overlapping biological activities.[3] They are synthesized in the endoplasmic reticulum (ER) and serve as the immediate precursors to ceramides through a desaturation reaction catalyzed by this compound desaturase (DEGS).[1][4] The balance between this compound and ceramide levels is emerging as a critical determinant of cell fate.

The De Novo Sphingolipid Synthesis Pathway

The synthesis of dihydroceramides is the penultimate step in the de novo sphingolipid synthesis pathway, a highly conserved metabolic cascade.[3][5]

-

Step 1: Condensation. The pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine.[6][7]

-

Step 2: Reduction. 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.[6]

-

Step 3: Acylation. Six distinct (dihydro)ceramide synthases (CerS1-6) then acylate sphinganine with fatty acyl-CoAs of varying chain lengths to produce a diverse range of this compound species.[4][8]

-

Step 4: Desaturation. Finally, this compound desaturase (DEGS) introduces a double bond into the sphingoid backbone of this compound to form ceramide.[1][4] There are two known isoforms, DEGS1 and DEGS2, with DEGS1 being the predominant form in most tissues.[3]

Figure 1: De Novo Sphingolipid Synthesis Pathway

This compound as a Bioactive Signaling Molecule

The accumulation of dihydroceramides, either through pharmacological inhibition of DEGS or genetic manipulation, has unveiled their roles in several critical cellular processes.

Autophagy

One of the first recognized functions of this compound was its ability to induce autophagy, a cellular recycling process.[3] Treatment of cancer cells with DEGS inhibitors like fenretinide (B1684555) or the addition of exogenous short-chain dihydroceramides leads to the formation of autophagosomes.[9] This this compound-induced autophagy can have dual outcomes, promoting either cell survival or cell death depending on the cellular context.[10] Mechanistically, this compound accumulation can lead to ER stress and activation of the unfolded protein response (UPR), which are known triggers of autophagy.[9]

Apoptosis

The role of this compound in apoptosis, or programmed cell death, is more complex and somewhat controversial. Some studies suggest that this compound accumulation can induce apoptosis, particularly in cancer cells.[11] For instance, the combination of fenretinide and a sphingosine (B13886) kinase inhibitor leads to a significant increase in sphinganine and dihydroceramides, correlating with enhanced apoptosis.[12] However, other studies have shown that short-chain this compound analogs fail to induce apoptosis, in contrast to their ceramide counterparts.[11] It is now thought that the ratio of ceramide to this compound may be a more critical determinant of apoptotic fate, with this compound potentially inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a key event in apoptosis.[13][14]

Cell Cycle Arrest

Accumulating evidence points to a role for this compound in inhibiting cell proliferation by inducing cell cycle arrest.[1] Inhibition of DEGS1 has been shown to cause an accumulation of dihydroceramides and a subsequent arrest of the cell cycle at the G0/G1 phase in human neuroblastoma cells.[1]

Figure 2: Cellular processes affected by this compound.

This compound in Disease

The dysregulation of this compound metabolism has been linked to several human diseases, highlighting its potential as both a biomarker and a therapeutic target.

Cancer

In various cancer cell lines, the accumulation of dihydroceramides through treatment with DEGS1 inhibitors like fenretinide has been shown to induce cytotoxicity, autophagy, and apoptosis.[5][11] This has led to the exploration of DEGS1 inhibitors as potential anti-cancer agents.[11]

Table 1: this compound Fold-Increase in Cancer Cells Upon Fenretinide (4-HPR) Treatment

| Cell Line | 4-HPR Concentration (µM) | Fold Increase in Total Dihydroceramides | Reference |

| SMS-KCNR Neuroblastoma | 0.25 | ~1.8 | [15] |

| SMS-KCNR Neuroblastoma | 0.5 | ~2.7 | [15] |

| SMS-KCNR Neuroblastoma | 1.0 | ~5.5 | [15] |

| SMS-KCNR Neuroblastoma | 2.5 | ~11.7 | [15] |

| SMS-KCNR Neuroblastoma | 5.0 | ~18.0 | [15] |

| MCF-7/AdrR Breast Cancer | Not specified | Large elevations | [12] |

| HL-60 Leukemia | Not specified | Increased | [12] |

| HT-29 Colon Cancer | Not specified | Increased | [12] |

Metabolic Diseases

Elevated levels of specific this compound species have been associated with insulin (B600854) resistance and type 2 diabetes.[4] Studies in human subjects have shown that serum levels of total dihydroceramides and specific species like C18:0, C20:0, C22:0, C24:0, and C24:1 are inversely correlated with insulin sensitivity.[4] Furthermore, in vitro studies have demonstrated that the administration of dihydroceramides can directly impair insulin sensitivity in myotubes.

Table 2: this compound Levels in Human Subjects with Varying Insulin Sensitivity

| Subject Group | Total Serum Dihydroceramides (Relative Units) | C18:0 this compound (Relative Units) | Reference |

| Lean | Lower | Lower | [4] |

| Obese | Significantly Higher | Significantly Higher | [4] |

| Type 2 Diabetes | Significantly Higher | Significantly Higher | [4] |

| Athletes | Lower | Lower | [4] |

Note: Relative units are based on comparisons within the cited study.

Neurodegenerative Diseases

Alterations in sphingolipid metabolism, including this compound levels, are increasingly being implicated in neurodegenerative diseases such as Parkinson's disease (PD) and Lewy Body Disease (LBD).[11][16] Lipidomic analyses of post-mortem brain tissue have revealed region-specific changes in this compound levels in these conditions.[1][16] For instance, in LBD, levels of DHC 16:0 were found to be significantly elevated in the caudate, putamen, and globus pallidus, whereas in PD, this species was decreased in the caudate.[11][16]

Table 3: Relative this compound (DHC) Levels in Brain Regions of Parkinson's and Lewy Body Disease Patients

| Brain Region | Disease | DHC 16:0 Levels (Relative to Control) | Reference |

| Caudate | Parkinson's Disease (PD) | Decreased (significant) | [11][16] |

| Caudate | Lewy Body Disease (LBD) | Elevated (significant) | [11][16] |

| Putamen | Lewy Body Disease (LBD) | Elevated (significant) | [11][16] |

| Globus Pallidus | Lewy Body Disease (LBD) | Elevated (significant) | [11][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of Dihydroceramides by LC-MS/MS

Objective: To accurately quantify the levels of various this compound species in biological samples.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tabaslab.com [tabaslab.com]

- 7. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 9. d-nb.info [d-nb.info]

- 10. dot | Graphviz [graphviz.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. biochem.wustl.edu [biochem.wustl.edu]

- 16. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

The Ins and Outs of an Enigmatic Sphingolipid: A Technical Guide to the Cellular Localization and Transport of Dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides were largely regarded as inert precursors to ceramides (B1148491) within the extensive and complex network of sphingolipid metabolism. However, a growing body of evidence has repositioned these molecules as critical bioactive lipids in their own right. This technical guide provides a comprehensive overview of the cellular localization and transport of dihydroceramide, crucial aspects that dictate its metabolic fate and signaling functions. It delves into its synthesis in the endoplasmic reticulum, its trafficking to the Golgi apparatus and other organelles, and the molecular machinery governing these movements. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the implicated pathways to serve as a valuable resource for professionals in biomedical research and drug development.

Cellular Localization of this compound: A Tale of Two Organelles and Beyond

The subcellular location of this compound is intrinsically linked to its function. Its journey begins in the endoplasmic reticulum and extends to various other cellular compartments, where it is either metabolized or participates in signaling cascades.

The Endoplasmic Reticulum: The Hub of this compound Synthesis

The de novo synthesis of all sphingolipids commences in the endoplasmic reticulum (ER).[1] this compound is formed through the acylation of a sphinganine (B43673) backbone by one of six ceramide synthase (CerS) enzymes.[1] This crucial step takes place on the cytosolic face of the ER membrane.[2] The ER, therefore, serves as the primary reservoir of newly synthesized this compound. The specific CerS isoform involved determines the acyl chain length of the resulting this compound, adding a layer of complexity to its subsequent biological activities.[1] The conversion of this compound to ceramide, a pivotal step in sphingolipid metabolism, is also localized to the cytosolic side of the ER.[2][3] This reaction is catalyzed by the enzyme this compound desaturase (DES).[1] The co-localization of both synthesis and initial metabolism underscores the ER's central role in regulating the balance between these two bioactive lipids. In certain pathological conditions, such as in some neurodegenerative diseases, the accumulation and inappropriate retention of this compound in the ER can lead to ER expansion and cellular dysfunction.[4][5]

The Golgi Apparatus: A Processing and Distribution Center

Following its synthesis in the ER, this compound is transported to the Golgi apparatus.[6][7] The Golgi is the main site for the synthesis of more complex sphingolipids, such as dihydrosphingomyelin and dihydroglucosylceramides.[1][8] This spatial separation of synthetic steps necessitates efficient transport mechanisms between the ER and the Golgi. Studies using fluorescently labeled this compound analogs have shown that the natural D-erythro stereoisomer is efficiently transported to the Golgi, while other stereoisomers tend to accumulate in the ER.[6][7] This stereospecificity suggests a protein-mediated transport mechanism rather than simple vesicular flow.[6]

Mitochondria and Lipid Droplets: Emerging Roles in Metabolism and Stress Responses

While the ER and Golgi are the primary sites of this compound metabolism, this lipid has also been found in other organelles, particularly mitochondria and lipid droplets, often in the context of cellular stress. Dihydroceramides are linked to the production of reactive oxygen species in mitochondria and can influence apoptosis.[8] In conditions of nutrient starvation, the breakdown of organelles through autophagy can lead to the accumulation of this compound, which can be mobilized to lipid droplets to buffer its potential cytotoxic effects.[9] The presence of sphingolipid-metabolizing enzymes on the surface of lipid droplets suggests that these organelles may play an active role in remodeling their sphingolipid content.[9]

Mechanisms of this compound Transport: A Multi-faceted Delivery System

The movement of the lipophilic this compound molecule between cellular membranes is a critical process that is tightly regulated. Both protein-mediated non-vesicular transport and vesicular trafficking have been implicated.

Non-Vesicular Transport: The CERT-ainly Important Pathway

The primary mechanism for the transport of ceramide, and by extension this compound, from the ER to the Golgi is a non-vesicular pathway mediated by the Ceramide Transfer Protein (CERT) .[2][10] CERT is a cytosolic protein that can extract a ceramide or this compound molecule from the ER membrane and shuttle it to the Golgi.[2][11] The transfer of this compound by CERT is efficient, highlighting the protein's role in supplying the Golgi with the precursor for complex dihydrosphingolipid synthesis.[10][11]

Vesicular Transport: A Parallel Route

In addition to the CERT-mediated pathway, evidence also suggests the existence of a vesicular transport mechanism for ceramide and likely this compound from the ER to the Golgi.[12] This pathway is thought to be less prominent than the non-vesicular route but may play a role in establishing and maintaining the overall lipid composition of the ER and Golgi membranes.[6]

Other Potential Transport Proteins

Recent research has identified other proteins that may participate in this compound transport. The Microsomal Triglyceride Transfer Protein (MTP) , known for its role in lipoprotein assembly, has been shown to transfer ceramides and may also be involved in this compound transport. Another protein, StarD7 , which is related to CERT, has been found to bind ceramide, suggesting a potential role in its intracellular trafficking, although its transport activity appears less robust than CERT's.

Quantitative Data on this compound Distribution and Transport

Quantifying the precise distribution and transport rates of this compound is technically challenging. However, advances in mass spectrometry and metabolic flux analysis are beginning to provide valuable insights.

| Parameter | Method | Finding | Reference(s) |

| Subcellular Distribution | Subcellular fractionation followed by mass spectrometry | This compound synthase activity is predominantly localized to the ER fraction (>90%). | [13] |

| Transport Stereoselectivity | Fluorescence microscopy with NBD-labeled stereoisomers | The natural D-erythro isomer of this compound localizes to the Golgi, while other isomers accumulate in the ER. | [5][14] |

| CERT-mediated Transport | In vitro lipid transfer assay | CERT efficiently transfers C16-dihydroceramide between membranes. | [11] |

| Metabolic Flux | Isotope labeling and dynamic metabolic flux analysis (DMFA) | Allows for the quantitative measurement of the flow of metabolites through the de novo sphingolipid synthesis pathway, including the rate of this compound formation. | [6] |

Signaling Pathways Involving this compound

Once considered biologically inert, this compound is now recognized as a key signaling molecule, particularly in the regulation of autophagy, ER stress, and apoptosis.

This compound-Induced Autophagy

The accumulation of this compound is a potent inducer of autophagy, a cellular recycling process.[8] This is primarily mediated through the induction of ER stress.[8] The accumulation of this compound in the ER membrane is thought to alter its biophysical properties, triggering the Unfolded Protein Response (UPR).[3] A key consequence of this ER stress is the inhibition of the Akt/mTORC1 signaling pathway, a major negative regulator of autophagy.[8] This releases the block on the autophagy machinery, leading to the formation of autophagosomes.

This compound and the Endoplasmic Reticulum Stress Response

This compound accumulation directly triggers the ER stress response, also known as the Unfolded Protein Response (UPR). This response is a signaling network that aims to restore ER homeostasis. This compound can activate the ATF6 branch of the UPR, seemingly through a direct interaction with the ATF6 protein within the ER membrane. This activation is independent of the accumulation of unfolded proteins, the canonical trigger of the UPR.

The Dual Role of this compound in Apoptosis

The role of this compound in programmed cell death, or apoptosis, is multifaceted. Generally, it is considered non-apoptotic and can even be protective.[1][2] Ceramide is known to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. This compound, lacking the 4,5-trans double bond, not only fails to form these channels but can actively inhibit their formation by ceramide.[1][2] However, the sustained ER stress and subsequent cytotoxic autophagy triggered by high levels of this compound can ultimately lead to apoptosis.[8]

Experimental Protocols for Studying this compound Localization and Transport

Investigating the subcellular dynamics of this compound requires a combination of biochemical and cell biology techniques.

Subcellular Fractionation for Lipid Analysis

This method physically separates different organelles, allowing for the quantification of this compound in each fraction by mass spectrometry.

Principle: Cells or tissues are gently lysed to preserve organelle integrity. A series of centrifugation steps at increasing speeds pellets different organelles based on their size and density.

General Protocol:

-

Homogenization: Cells or tissues are homogenized in an isotonic buffer to break the plasma membrane while keeping organelles intact.

-

Low-Speed Centrifugation (e.g., 1,000 x g): This step pellets nuclei and intact cells. The supernatant contains cytoplasm and other organelles.

-

Medium-Speed Centrifugation (e.g., 10,000 x g): The supernatant from the previous step is centrifuged to pellet mitochondria.

-

High-Speed Centrifugation (Ultracentrifugation, e.g., 100,000 x g): The remaining supernatant is centrifuged at high speed to pellet the microsomal fraction, which contains the ER and Golgi membranes.

-

Lipid Extraction and Analysis: Lipids are extracted from each fraction and this compound levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Fluorescence Microscopy with NBD-Dihydroceramide

This technique allows for the visualization of this compound trafficking in living or fixed cells.

Principle: A short-chain this compound analog is labeled with a fluorescent dye, NBD (nitrobenzoxadiazole). This probe is introduced to cells and its movement through the secretory pathway is monitored by fluorescence microscopy.

General Protocol (Live-Cell Imaging):

-

Probe Preparation: NBD-C6-dihydroceramide is complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in an aqueous medium.

-

Cell Labeling: Cells grown on glass-bottom dishes are incubated with the NBD-dihydroceramide-BSA complex at a low temperature (e.g., 4°C) to allow the probe to bind to the plasma membrane while minimizing endocytosis.

-

Trafficking: The cells are then warmed to 37°C to initiate internalization and transport of the fluorescent lipid.

-

Imaging: The localization of the NBD fluorescence is monitored over time using a fluorescence microscope. Accumulation of the probe in a perinuclear, reticular pattern is indicative of ER localization, while a compact, juxtanuclear signal is characteristic of the Golgi apparatus.

In Vitro Lipid Transfer Assay

This cell-free assay measures the ability of a protein, such as CERT, to transfer this compound between artificial membranes.

Principle: Two populations of liposomes are prepared: donor liposomes containing a fluorescently labeled this compound and acceptor liposomes without the label. The transfer of the fluorescent lipid from donor to acceptor liposomes in the presence of a purified transport protein is measured.

General Protocol:

-

Liposome Preparation: Donor liposomes (e.g., containing NBD-dihydroceramide) and acceptor liposomes are prepared by extrusion.

-

Transfer Reaction: Donor and acceptor liposomes are mixed with the purified transport protein (e.g., CERT) and incubated at 37°C.

-

Separation of Liposomes: Donor and acceptor liposomes are separated (e.g., by using different surface charges or by agglutination of one population).

-

Quantification: The amount of fluorescent lipid transferred to the acceptor liposomes is quantified using a fluorometer.

Implications for Drug Development

The central role of this compound in cellular processes like autophagy and ER stress has made its metabolic pathway an attractive target for therapeutic intervention, particularly in oncology and metabolic diseases.

This compound Desaturase (DES) as a Drug Target

Inhibiting DES1 leads to the accumulation of this compound and a reduction in ceramide levels.[3] This shift in the this compound/ceramide ratio can be exploited for therapeutic benefit. Several small molecule inhibitors of DES1 have been developed and are under investigation.

| Inhibitor | Mechanism of Action | Therapeutic Potential | Reference(s) |

| Fenretinide (4-HPR) | Competitive inhibitor of DES1 | Cancer therapy (induces cytotoxic autophagy), treatment of insulin (B600854) resistance. | [3][14] |

| GT11 | Competitive inhibitor of DES1 | Pharmacological tool to study this compound function, potential for cancer and metabolic disease treatment. | [9] |

| SKI II | Dual inhibitor of sphingosine (B13886) kinases and a non-competitive inhibitor of DES1 | Cancer therapy (sensitizes cells to other chemotherapeutics). | [15] |

The therapeutic strategy often revolves around inducing cytotoxic autophagy in cancer cells by promoting the accumulation of this compound.[8] In the context of metabolic diseases, reducing ceramide levels by inhibiting DES1 has been shown to improve insulin sensitivity.[3]

Conclusion

This compound has transitioned from being viewed as a mere metabolic intermediate to a key player in cellular signaling and homeostasis. Its synthesis in the ER and subsequent transport to the Golgi and other organelles are tightly regulated processes that are fundamental to its function. The non-vesicular transport mediated by CERT appears to be the major pathway for its delivery to the Golgi, supplemented by a vesicular route. The accumulation of this compound has profound effects on the cell, most notably the induction of ER stress and autophagy, which can dictate cell fate. The enzymes involved in this compound metabolism, particularly DES1, have emerged as promising targets for the development of new therapies for cancer and metabolic disorders. A deeper understanding of the intricate details of this compound localization and transport will undoubtedly pave the way for novel therapeutic strategies that target this enigmatic and potent bioactive lipid.

References

- 1. researchgate.net [researchgate.net]

- 2. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. This compound delays cell cycle G1/S transition via activation of ER stress and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibitors of this compound desaturase 1: Therapeutic agents and pharmacological tools to decipher the role of dihydroceramides in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of this compound desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Dihydroceramides in Cancer Physiology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Once considered mere inactive precursors to ceramides (B1148491), dihydroceramides (dhCer) are now stepping into the spotlight as critical bioactive lipids in their own right, with profound implications for cancer biology.[1] An accumulation of research reveals their active participation in pivotal cellular processes that can determine the fate of a cancer cell, including autophagy, apoptosis, and endoplasmic reticulum (ER) stress.[2][3][4] This in-depth technical guide synthesizes the current understanding of the physiological roles of dihydroceramides in cancer, providing researchers and drug development professionals with a comprehensive overview of the core concepts, quantitative data, key experimental protocols, and the intricate signaling pathways involved.

Dihydroceramides: Key Players in Cancer Cell Fate

Dihydroceramides are intermediates in the de novo sphingolipid synthesis pathway, converted to ceramides by the enzyme dihydroceramide desaturase (DEGS).[2] While ceramides are well-established as pro-apoptotic lipids, the accumulation of dihydroceramides has been shown to trigger distinct cellular responses in cancer cells, often leading to cell death or growth arrest.[5] This has positioned the modulation of this compound levels as a promising therapeutic strategy in oncology.

Induction of Autophagy

A growing body of evidence implicates this compound accumulation in the induction of autophagy, a cellular self-degradation process that can have dual roles in cancer, either promoting survival or leading to cell death.[2][6] In many cancer cell types, an increase in intracellular dihydroceramides triggers a form of autophagy that is cytotoxic.[6][7] For instance, the anti-cancer drug ABTL0812 has been shown to increase this compound levels, leading to ER stress-mediated cytotoxic autophagy in cancer cells.[7][8] Similarly, Δ9-tetrahydrocannabinol (THC) induces autophagy-mediated cancer cell death by increasing the this compound to ceramide ratio.[6]

Modulation of Apoptosis

The role of dihydroceramides in apoptosis is more complex and can be context-dependent. While high levels of ceramides are strongly pro-apoptotic, dihydroceramides can exhibit more nuanced effects. Some studies suggest that dihydroceramides can antagonize the pro-apoptotic actions of ceramides by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a critical step in apoptosis.[2] However, the accumulation of specific long-chain dihydroceramides, such as C22:0 and C24:0, has been linked to caspase-independent cell death in T-cell acute lymphoblastic leukemia.[9]

Triggering Endoplasmic Reticulum (ER) Stress

This compound accumulation is a potent trigger of ER stress.[10] The ER is the primary site of sphingolipid synthesis, and perturbations in this pathway can lead to the accumulation of unfolded or misfolded proteins, activating the Unfolded Protein Response (UPR).[7][11] This ER stress, in turn, can initiate downstream signaling cascades that lead to autophagy and, in some cases, apoptosis.[7][10] The activation of the PERK/eIF2α signaling pathway is a key event in this compound-induced ER stress.

Cell Cycle Arrest

Increased levels of dihydroceramides have been shown to induce cell cycle arrest, primarily at the G1/S transition.[10] This anti-proliferative effect is often linked to the induction of ER stress and autophagy.[10] By halting cell cycle progression, dihydroceramides can inhibit the growth of cancer cells.

Quantitative Data on this compound Levels in Cancer

The following tables summarize key quantitative findings from the literature regarding this compound levels in cancer cells and tissues.

| Cancer Type | Tissue/Cell Line | Change in this compound Levels | Condition | Reference |

| Breast Cancer | Human Tumor Tissue | Significantly higher than normal or peri-tumor tissue | N/A | [12] |

| Endometrial Cancer | Human Tumor Tissue | 3- to 4.6-fold increase | N/A | [13] |

| Glioma | U87MG cells | 2.8-fold (C16), 2.9-fold (C24), 4.5-fold (C24:1) increase | Treatment with THC | [6] |

| T-cell ALL | CCRF-CEM cells | 2.9-fold increase in total dihydroceramides | Treatment with sphinganine | [9] |